molecular formula C14H11ClF3NO B2542025 2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol CAS No. 1094671-39-2

2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol

Cat. No.: B2542025
CAS No.: 1094671-39-2
M. Wt: 301.69
InChI Key: GYKVVODCKLRATE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol is a useful research compound. Its molecular formula is C14H11ClF3NO and its molecular weight is 301.69. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Review and Therapeutic Roles of Phenolic Compounds

Phenolic acids, including Chlorogenic Acid (CGA), exhibit a wide range of biological and pharmacological effects, such as antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and modulation of lipid and glucose metabolism. These therapeutic roles suggest the potential application of phenolic compounds in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. It is speculated that CGA and related phenolic compounds can regulate lipid and glucose metabolism, offering a natural alternative for synthetic antibiotics and reducing medicinal costs (Naveed et al., 2018).

Antimicrobial Activity and Environmental Presence

Phenolic compounds such as triclosan (a synthetic, broad-spectrum antibacterial agent) have been extensively studied for their occurrence, toxicity, and degradation in the environment. Their widespread use in household and personal care products has led to their detection in various environmental matrices, highlighting the need for further research on their environmental behavior and potential health risks. The persistence and possible transformation into more toxic compounds necessitate the exploration of natural phenolic compounds for safer alternatives (Bedoux et al., 2012).

Chemosensors Development

Phenolic compounds, including derivatives of 4-methyl-2,6-diformylphenol (DFP), have been explored for the development of chemosensors for detecting metal ions, anions, and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors underscore the potential of phenolic derivatives in analytical applications, offering a foundation for future research in sensor technology (Roy, 2021).

Antioxidant Additives and Food Preservation

Phenolic compounds, including derivatives of phloroglucinol and methylviologen, have been investigated for their antioxidant properties and potential as additives in oils. The ability to act as metal deactivators through the formation of stable complexes with metal ions suggests their application in enhancing the oxidative stability of food products and reducing the solubility of harmful compounds (Alexanyan et al., 2019).

Bioactivities of Phenolic Analogs

The study of 2,4-di-tert-butylphenol and its analogs highlights the diverse bioactivities of phenolic compounds, including antimicrobial and toxic effects against a broad spectrum of organisms. This dual role as bioactive compounds and potential environmental pollutants emphasizes the importance of understanding the ecological and health implications of phenolic compounds in aquatic environments (Zhao et al., 2020).

Future Directions

The demand for trifluoromethylpyridine (TFMP) derivatives, which are structurally similar to “2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol”, has been increasing steadily over the last 30 years . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

2-[[4-chloro-3-(trifluoromethyl)anilino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO/c15-12-6-5-10(7-11(12)14(16,17)18)19-8-9-3-1-2-4-13(9)20/h1-7,19-20H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKVVODCKLRATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC(=C(C=C2)Cl)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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